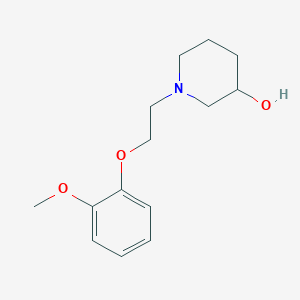

1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol

Description

1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

1-[2-(2-methoxyphenoxy)ethyl]piperidin-3-ol |

InChI |

InChI=1S/C14H21NO3/c1-17-13-6-2-3-7-14(13)18-10-9-15-8-4-5-12(16)11-15/h2-3,6-7,12,16H,4-5,8-11H2,1H3 |

InChI Key |

ZJGSHTOEWZOKNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OCCN2CCCC(C2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-methoxyphenoxy)ethylamine with piperidin-3-ol under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of catalysts to improve yield and selectivity. For example, the use of rhodium-catalyzed hydroaminations of unactivated olefins with primary and secondary alkylamines can form the corresponding piperidine products in excellent yields .

Chemical Reactions Analysis

1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of substituted piperidines and phenoxy derivatives .

Scientific Research Applications

Scientific Applications of 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol

This compound is a chemical compound with applications in scientific research, particularly as a building block in chemistry. Research has focused on its potential as a D3 dopamine receptor (D3R) agonist .

D3 Dopamine Receptor Agonist Research

D3 Receptor Agonists

D3R-preferring agonists have demonstrated neuroprotective effects in animal models against induced neurodegeneration . Studies using D3R-knockout mice suggest that these neuroprotective effects are directly mediated by the D3R . Clinical treatments using drugs like pramipexole and ropinirole, which are associated with impulse control disorders, typically occur at doses that fully activate the D2R .

Agonist Activity

this compound is a full agonist, compared to dopamine, in a D3R-mediated β-arrestin recruitment assay, with an EC50 of 710 nM . The compound also antagonizes the D2R with an IC50 of 16 μM .

Binding Affinity

Competition binding studies with [3H]-methylspiperone showed that the compound weakly inhibited radioligand binding to the D3R with an IC50 >10 μM and had no measurable ability to displace binding to the D2R .

SAR Studies

Structure-activity relationship (SAR) studies have been conducted to enhance the functional potency of this compound at the D3R while eliminating its D2R antagonist activity . Over 100 unique analogs were synthesized to investigate various regions of the scaffold, including substitutions of the aryl ether and aryl carboxamide groups, modifications of the piperazine core, and changes to the central tether of the molecule .

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes in the body, modulating their activity. For example, some piperidine derivatives act as inhibitors of enzymes involved in inflammation or neurotransmitter pathways, leading to their therapeutic effects .

Comparison with Similar Compounds

1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol can be compared with other similar compounds, such as:

Evodiamine: Another piperidine alkaloid with potential anticancer and anti-inflammatory effects.

Matrine: A piperidine alkaloid with antiviral and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other piperidine derivatives .

Q & A

What are the recommended synthetic routes for 1-(2-(2-Methoxyphenoxy)ethyl)piperidin-3-ol, and how can intermediates be optimized for yield?

Basic Research Question

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-(2-methoxyphenoxy)ethyl chloride with piperidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes controlling stoichiometry (1.2:1 molar ratio of electrophile to amine) and reaction time (24–48 hours at 60–80°C) to minimize byproducts like N-alkylation over O-alkylation . Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield (>70%) .

How can structural analogs of this compound inform its potential pharmacological activity?

Advanced Research Question

Analogous N-[(phenoxyethoxy)ethyl]piperidin-3-ol derivatives exhibit anticonvulsant and analgesic properties, as shown in rodent models. For instance, 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol hydrochloride demonstrated efficacy in reducing seizure duration (ED₅₀ = 15 mg/kg) and thermal hyperalgesia . Structural modifications at the methoxyphenoxy or piperidine moieties (e.g., fluorination or methyl group addition) correlate with improved blood-brain barrier penetration and receptor affinity (e.g., σ₁ or NMDA receptors) .

What analytical methods are critical for assessing the purity of this compound?

Basic Research Question

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water (70:30) mobile phase. Impurity profiling (e.g., related compounds F and G in carvedilol analogs) requires gradient elution to resolve structurally similar byproducts . Nuclear magnetic resonance (¹H/¹³C NMR) confirms regioselectivity, with characteristic shifts for the piperidine C3-OH (δ 3.5–4.0 ppm) and methoxyphenoxy ethyl chain (δ 6.7–7.2 ppm aromatic protons) .

How do contradictory data on metabolic stability impact preclinical studies?

Advanced Research Question

In silico predictions (e.g., CYP3A4/2D6 metabolism) may conflict with in vitro microsomal assays. For example, a related compound showed 50% hepatic extraction in rats but low clearance in human hepatocytes, suggesting species-specific metabolism . Mitigate discrepancies by cross-validating with tandem mass spectrometry (LC-MS/MS) to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation at the piperidine or methoxyphenoxy group) .

What experimental designs are optimal for evaluating receptor binding affinity?

Advanced Research Question

Use radioligand displacement assays (e.g., [³H]-Dextromethorphan for σ₁ receptors) with HEK-293 cells expressing human receptors. A 10-point concentration curve (1 nM–100 μM) and nonlinear regression analysis (GraphPad Prism) determine IC₅₀ values. For functional activity, measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in astrocytes to assess NMDA receptor modulation .

How can stability studies under varying pH conditions guide formulation development?

Basic Research Question

Conduct accelerated stability testing (40°C/75% RH, 0.1 M HCl to pH 9.0 buffers). The compound’s ester and ether bonds may hydrolyze at pH < 3 (t₁/₂ = 8 hours) but remain stable at pH 7.4 (t₁/₂ > 48 hours). Lyophilization with mannitol (1:1 w/w) enhances shelf life in solid form .

What computational tools predict the compound’s ADME properties?

Advanced Research Question

Molecular dynamics simulations (AMBER or GROMACS) model membrane permeability, while SwissADME predicts LogP (~2.8) and aqueous solubility (~0.1 mg/mL). QikProp (Schrödinger) estimates human oral absorption (>80%) and CNS activity (blood-brain barrier penetration score = 2.5/5) .

How do structural impurities affect pharmacological activity, and how are they quantified?

Advanced Research Question

Impurities like 1-[2-(2-methoxyphenoxy)ethyl]iminobis derivatives (formed during reductive amination) can antagonize target receptors, reducing efficacy by >30% . Quantify using HPLC with a charged aerosol detector (CAD) for non-UV-active impurities, maintaining ≤0.5% total impurities per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.